N-Methyl (R)-2-pyrrolidinomethylamine

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

The use of racemic or incorrect enantiomers of N-methyl-2-pyrrolidinomethylamine alters biological activity and toxicity profiles in drug candidates. N-Methyl (R)-2-pyrrolidinomethylamine provides the exact (R)-stereocenter required for reproducible pharmacology. - Enables stereospecific synthesis of mepyrr-Pt(II) complexes with defined DNA adducts - N-methyl group optimizes lipophilicity for blood-brain barrier penetration - Direct precursor for chiral ligands (Schiff bases, phosphoramidites) in asymmetric catalysis

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 68766-97-2
Cat. No. B3150374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl (R)-2-pyrrolidinomethylamine
CAS68766-97-2
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCNCC1CCCN1
InChIInChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1
InChIKeyHFRAIQDUWJODKF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl (R)-2-pyrrolidinomethylamine – Chiral Pyrrolidine Building Block


N-Methyl (R)-2-pyrrolidinomethylamine (CAS 68766-97-2), also named (R)-N-methyl-1-(pyrrolidin-2-yl)methanamine, is a chiral amine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . This compound features a pyrrolidine ring with an (R)-configuration at the 2-position, which is essential for introducing stereochemical control in the synthesis of complex molecules [1]. It is primarily utilized as a versatile building block in medicinal chemistry, especially in the development of neuropharmacological agents and chiral ligands for catalysis .

Chiral (R)-enantiomer for stereochemical control in complex synthesis
Versatile building block for neuropharmacology research and medicinal chemistry
Supports asymmetric catalysis and chiral ligand design studies

N-Methyl (R)-2-pyrrolidinomethylamine: Why Enantiopurity Matters


In drug development, the stereochemistry of a chiral building block is not a minor detail but a fundamental determinant of the final compound's pharmacological profile. Using an incorrect enantiomer or a racemic mixture of N-Methyl-2-pyrrolidinomethylamine can lead to the synthesis of a diastereomeric drug candidate with significantly altered, and often undesirable, biological activity, selectivity, or toxicity [1]. For example, studies with platinum(II) complexes using the related ligand N-methyl-2-aminomethylpyrrolidine (mepyrr) have shown that the two enantiomers produce diastereomeric DNA adducts with distinct binding characteristics, which would directly impact the therapeutic index of any resulting anticancer agent [2]. Therefore, procuring the specific (R)-enantiomer is not a choice but a requirement for ensuring the reproducibility, safety, and efficacy of a drug development program.

Racemic or (S)-enantiomer may produce diastereomeric candidates with altered activity profiles, complicating biological evaluation.

Chirality transfer fidelity directly impacts pharmacological endpoint reproducibility; class-level differences observed in metal complex models.

Enantiopurity is critical for consistent structure-activity interpretation; in-house resolution adds cost and 50% material loss risk.

N-Methyl (R)-2-pyrrolidinomethylamine: Comparative Evidence Guide


Chiral Purity Control in Asymmetric Synthesis

The (R)-enantiomer is specifically required for the stereocontrolled synthesis of numerous pharmaceuticals. A direct comparison of synthetic routes reveals that using the (R)-enantiomer from D-prolineamide, as detailed in patent CN116693439A, achieves a target compound with a chiral purity essential for downstream applications [1]. In contrast, substituting the racemic mixture or the (S)-enantiomer would lead to a mixture of diastereomers, requiring costly and time-consuming chiral resolution steps that reduce overall yield and increase production costs [2].

Synthetic Chiral Purity
Method context
Using (R)-enantiomer avoids racemic synthesis + chiral resolution, potentially saving ~50% yield loss.
Supports procurement decision for process economy and purity maintenance.
Patent-reported synthesis comparison; specific ee values not disclosed.
Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Enantiomer-Specific DNA Binding by Platinum Complexes

The biological consequence of chirality is starkly demonstrated in the context of platinum(II) anticancer complexes. While the ligand itself is not the drug, it imparts critical chirality to the final metal complex. Research on the closely related ligand N-methyl-2-aminomethylpyrrolidine (mepyrr) shows that the (R)- and (S)-enantiomers of the complex [PtCl₂(mepyrr)] form distinct diastereomeric adducts with DNA, leading to different binding affinities and potentially divergent cytotoxicities [1]. The use of a racemic ligand would produce a mixture of these complexes, confounding biological evaluation and regulatory approval.

DNA Adduct Chirality
Class-level inference
(R)-enantiomer of Pt(II) complex forms distinct DNA adduct vs (S); differential binding confirmed by modeling.
Supports enantiomer-specific biological interpretation for chiral metallodrug research.
Data derived from related ligand mepyrr; class-level extrapolation.
Anticancer Drug Discovery Platinum(II) Complexes DNA Binding

N-Methyl Substitution: Lipophilicity and Drug Design

The N-methyl group on N-Methyl (R)-2-pyrrolidinomethylamine is a key structural feature that distinguishes it from non-methylated analogs like (R)-2-pyrrolidinemethanamine (CAS 72300-69-7). This modification increases lipophilicity, which can be a critical factor in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties . The increased lipophilicity, as predicted by a higher calculated LogP, can enhance membrane permeability while still adhering to Lipinski's Rule of Five, making it a more suitable building block for developing orally bioavailable CNS drugs .

N-Methyl Lipophilicity
Data to verify
Predicted LogP increased by ~0.5 units vs non-methylated analog.
May support improved membrane permeability assessment in CNS research.
Computational prediction; experimental verification recommended.
Medicinal Chemistry Pharmacokinetics Lipinski's Rule of Five

Cost Advantage of Procuring (R)-Enantiomer

A direct economic comparison reveals the tangible value of procuring the specific (R)-enantiomer. Commercial suppliers offer N-Methyl (R)-2-pyrrolidinomethylamine with a purity of ≥97% at a price of approximately $309.90 per gram (for 1g scale) or $248.49 per gram in bulk (10g scale) . Attempting to resolve a racemic mixture in-house would incur costs for chiral resolving agents, specialized chromatography equipment, and additional labor, while also sacrificing at least 50% of the material as the unwanted enantiomer. This makes purchasing the desired enantiomer a more cost-effective and time-efficient strategy for research and development .

Procurement Cost Efficiency
Source review
Purchasing pure (R)-enantiomer (~$309.90/g) avoids >50% material loss from in-house resolution.
Supports budget-conscious procurement planning for research programs.
Pricing based on commercial catalog; may vary.
Process Chemistry Supply Chain Management Cost Analysis

N-Methyl (R)-2-pyrrolidinomethylamine: Key R&D Applications


Synthesis of Chiral Platinum(II) Anticancer Complexes

N-Methyl (R)-2-pyrrolidinomethylamine is an ideal starting material for preparing the chiral ligand N-methyl-2-aminomethylpyrrolidine (mepyrr), which is used to synthesize enantiomerically pure platinum(II) complexes like [PtCl₂(mepyrr)]. The (R)-enantiomer is crucial for controlling the stereochemistry of the resulting metallodrug, as demonstrated in DNA binding studies [1].

Development of CNS-Active Drug Candidates

The combination of a basic amine center and a chiral pyrrolidine ring makes this compound a valuable intermediate for creating molecules targeting neurological disorders. The N-methyl group provides an optimal balance of lipophilicity for blood-brain barrier penetration, as suggested by its favorable physicochemical profile .

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The compound's defined (R)-stereocenter is a key requirement for developing novel chiral ligands used in asymmetric catalysis. The amine functionality allows for facile derivatization into various ligand classes (e.g., Schiff bases, amides, phosphoramidites), making it a versatile tool for academic and industrial research groups focused on enantioselective synthesis [2].

Application
Selection Property
Validation Focus
Chiral Pt(II) complex synthesis for anticancer research
Enantiopure (R)-amine for stereochemical control
DNA adduct consistency and biological endpoint evaluation
CNS drug candidate research
N-Methyl lipophilicity for BBB penetration assessment
ADME profiling and membrane permeability studies
Asymmetric catalysis and chiral ligand design
Defined (R)-stereocenter for ligand derivatization
Enantioselective synthesis performance
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